

BDP FL Azide for Nucleic Acid Labeling: Application Notes and Protocols

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Compound of Interest

Compound Name: BDP FL azide

Cat. No.: B605990

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Introduction

BDP FL azide is a highly efficient, bright, and photostable fluorescent dye belonging to the borondipyrromethene (BODIPY) class.^{[1][2][3]} Its azide functional group allows for its covalent attachment to alkyne-modified biomolecules through a highly specific and bioorthogonal reaction known as copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a cornerstone of "click chemistry".^{[4][5]} These characteristics make **BDP FL azide** an exceptional tool for the fluorescent labeling of nucleic acids in a variety of applications, including fluorescence imaging, flow cytometry, and nucleic acid hybridization assays. This document provides detailed protocols and technical information for the successful use of **BDP FL azide** in nucleic acid labeling experiments.

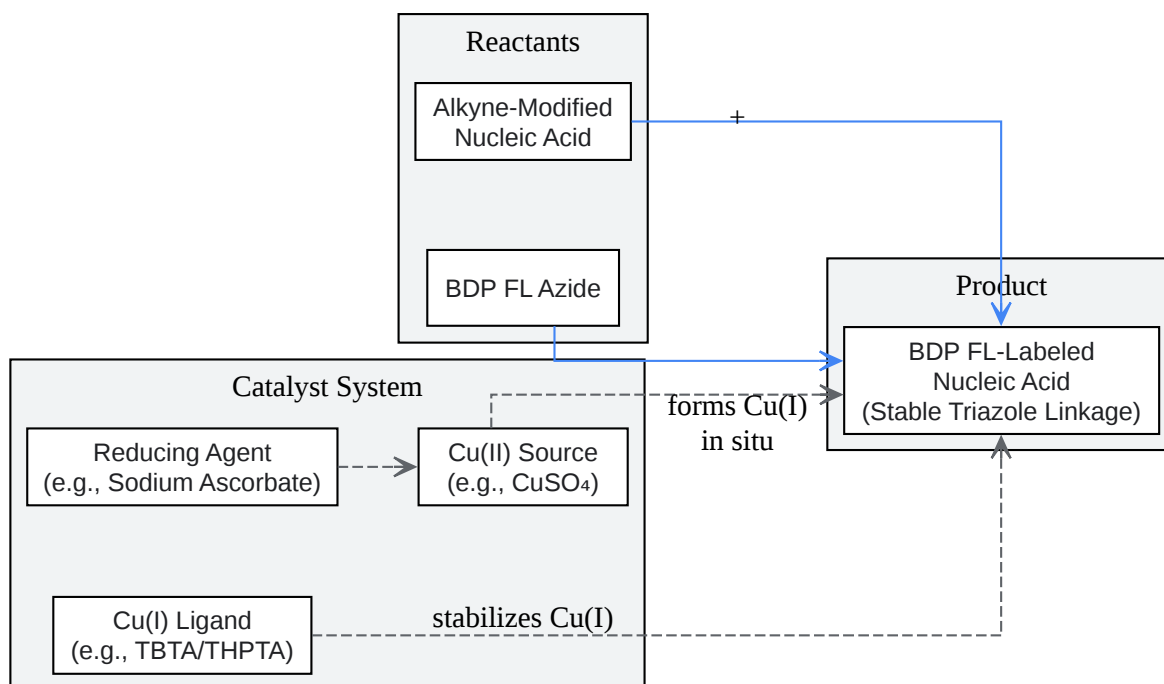
Quantitative Data Summary

The photophysical and chemical properties of **BDP FL azide** are summarized in the table below, providing a quick reference for experimental planning.

Property	Value	Reference(s)
Excitation Maximum (λ_{ex})	503 nm	
Emission Maximum (λ_{em})	509 nm / 512 nm	
Molar Extinction Coefficient (ϵ)	92,000 L·mol ⁻¹ ·cm ⁻¹ / 80,000 L·mol ⁻¹ ·cm ⁻¹	
Fluorescence Quantum Yield (Φ)	0.97	
Molecular Formula	C ₁₇ H ₂₁ BF ₂ N ₆ O	
Molecular Weight	374.20 g/mol	
Purity	≥90% (HPLC) / ≥95%	
Solubility	Soluble in organic solvents (e.g., DMSO, DMF, alcohols)	
Storage Conditions	Store at -20°C in the dark, desiccated.	

Principle of Nucleic Acid Labeling

The labeling of nucleic acids with **BDP FL azide** is achieved through the CuAAC click chemistry reaction. This reaction forms a stable triazole linkage between the azide group of the BDP FL dye and a terminal alkyne group previously incorporated into the nucleic acid (e.g., via PCR with alkyne-modified dNTPs or solid-phase synthesis with alkyne-modified phosphoramidites). The reaction is highly specific and efficient, proceeding under mild, aqueous conditions, which preserves the integrity of the nucleic acid.

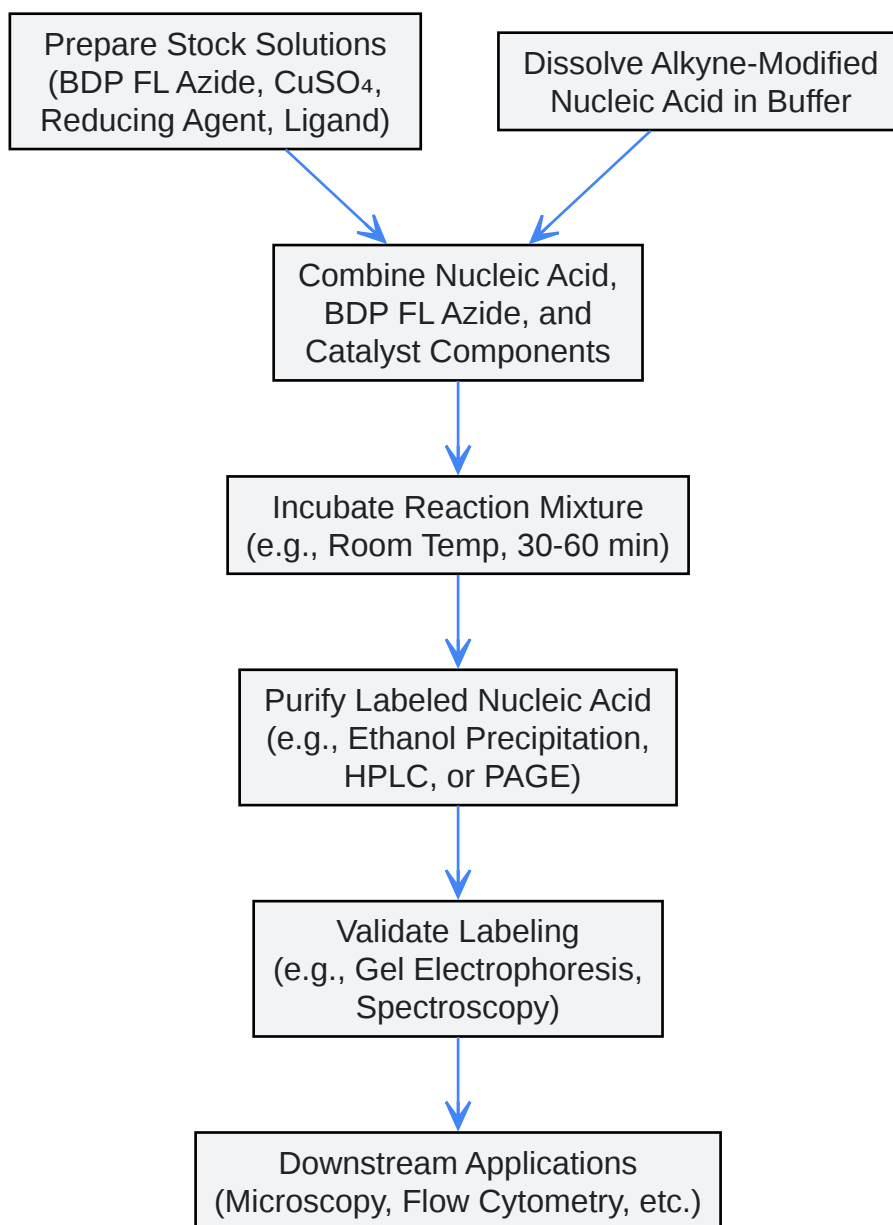


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Caption: CuAAC reaction for nucleic acid labeling with **BDP FL azide**.

Experimental Workflow

The overall process for labeling nucleic acids with **BDP FL azide** involves the preparation of reagents, the click chemistry reaction itself, and subsequent purification of the fluorescently labeled product.



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Caption: General workflow for **BDP FL azide** nucleic acid labeling.

Experimental Protocols

1. Preparation of Stock Solutions

It is crucial to prepare fresh stock solutions, especially for the reducing agent, to ensure optimal reaction efficiency.

- **BDP FL Azide** (10 mM): Dissolve 1 mg of **BDP FL azide** (MW: 374.20 g/mol) in 267 μ L of anhydrous DMSO. Vortex until fully dissolved. Store at -20°C, protected from light and moisture.
- Copper (II) Sulfate (CuSO_4) (100 mM): Dissolve 25 mg of copper (II) sulfate pentahydrate in 1 mL of deionized water. This solution is stable for years at room temperature.
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) Ligand (200 mM): Prepare a 200 mM stock solution in deionized water. THPTA is a recommended ligand for preventing DNA damage.
- Copper(II)-TBTA Stock (10 mM): To prepare a stock solution of the pre-formed complex, dissolve 50 mg of CuSO_4 pentahydrate in 10 mL of distilled water and 116 mg of TBTA ligand in 11 mL of DMSO, then mix the two solutions. Store at room temperature.
- Sodium Ascorbate (100 mM or 5 mM): Dissolve 19.8 mg of sodium ascorbate in 1 mL of deionized water for a 100 mM stock or 18 mg in 20 mL for a 5 mM stock. This solution is prone to oxidation and should be prepared fresh immediately before use.

2. Protocol for Labeling Alkyne-Modified Oligonucleotides

This protocol is a general guideline and may require optimization based on the specific oligonucleotide and experimental context.

- Reagent Preparation:
 - In a microcentrifuge tube, dissolve the alkyne-modified oligonucleotide in water or an appropriate buffer (e.g., 0.2 M triethylammonium acetate, pH 7.0).
 - Prepare the catalyst premix by combining the CuSO_4 stock and the THPTA ligand stock in a 1:2 molar ratio and vortexing for several minutes.
- Click Reaction Assembly (Example for a 50 μ L reaction):
 - To the dissolved oligonucleotide, add 2-5 molar equivalents of the 10 mM **BDP FL azide** stock solution.

- Add 5 molar equivalents of the THPTA/CuSO₄ working solution.
- Initiate the reaction by adding 10-30 molar equivalents of freshly prepared 100 mM sodium ascorbate.
- Vortex the reaction mixture thoroughly.
- Incubation:
 - Incubate the reaction at room temperature for 30-60 minutes, protected from light. For complex substrates, the reaction time can be extended overnight.

3. Purification of Labeled Nucleic Acids

Post-reaction purification is necessary to remove the unreacted dye, catalyst, and other reaction components.

- Ethanol/Acetone Precipitation:
 - For DNA, add sodium acetate to a final concentration of 0.3 M, followed by 2.5 volumes of cold absolute ethanol. For oligonucleotides, add a 4-fold excess volume of 3% lithium perchlorate in acetone.
 - Mix thoroughly and incubate at -20°C for at least 20 minutes.
 - Centrifuge at high speed (e.g., >10,000 rpm) for 10-15 minutes to pellet the nucleic acid.
 - Carefully discard the supernatant.
 - Wash the pellet with cold 70% ethanol (for DNA) or acetone (for oligonucleotides), centrifuge again, and discard the supernatant.
 - Air-dry the pellet and resuspend in the desired buffer.
- Other Purification Methods: Depending on the scale and downstream application, purification can also be achieved using reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE).

Downstream Applications

Nucleic acids labeled with **BDP FL azide** are compatible with a wide range of analytical techniques that utilize fluorescence detection.

- **Fluorescence Microscopy:** Visualize the localization and trafficking of labeled DNA or RNA within fixed or living cells.
- **Flow Cytometry:** Detect and quantify cells that have incorporated labeled nucleic acids, for example, in cell proliferation assays using alkyne-modified nucleosides like 5-ethynyl-2'-deoxyuridine (EdU).
- **Fluorescence in situ Hybridization (FISH):** Use labeled oligonucleotides as probes to detect specific DNA or RNA sequences in situ.
- **Microarray Analysis:** Employ labeled nucleic acids for hybridization to microarrays for gene expression profiling and other genomic studies.

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